1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Medicinal Chemistry Structure-Activity Relationship Quinazoline SAR

1-Butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS 462069-10-9) is a synthetic heterocyclic small molecule belonging to the hexahydroquinazoline-4-thione family. Its structure features a partially saturated quinazoline core bearing a C4-thione group, an N1-n-butyl chain, and a C2-(4-nitrophenyl) substituent.

Molecular Formula C18H21N3O2S
Molecular Weight 343.45
CAS No. 462069-10-9
Cat. No. B2424203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
CAS462069-10-9
Molecular FormulaC18H21N3O2S
Molecular Weight343.45
Structural Identifiers
SMILESCCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H21N3O2S/c1-2-3-12-20-16-7-5-4-6-15(16)18(24)19-17(20)13-8-10-14(11-9-13)21(22)23/h8-11H,2-7,12H2,1H3
InChIKeyRXVXOTQEUNDLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS 462069-10-9): Core Structural Identity & Procurement Starting Point


1-Butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS 462069-10-9) is a synthetic heterocyclic small molecule belonging to the hexahydroquinazoline-4-thione family. Its structure features a partially saturated quinazoline core bearing a C4-thione group, an N1-n-butyl chain, and a C2-(4-nitrophenyl) substituent . This compound is supplied for research use at a catalog purity of ≥95% (Molecular Formula: C18H21N3O2S; MW: 343.45) . As a member of the broader quinazoline-thione class, it occupies a chemical space associated in the literature with enzyme inhibition, antimicrobial, and anticancer screening activities [1].

Why Generic Substitution Fails: Structural Determinants of Differentiation for 462069-10-9


Within the hexahydroquinazoline-4-thione series, minor structural modifications profoundly alter electronic distribution, lipophilicity, and target engagement potential. The para-nitro orientation on the C2-phenyl ring of 462069-10-9 establishes a distinct dipole moment and hydrogen-bond acceptor landscape compared to the meta-nitro isomer (CAS 462069-11-0) or the des-nitro analog (CAS 385374-25-4) . The linear N1-n-butyl chain dictates a specific conformational and logP profile that a branched isobutyl (CAS 433941-41-4) or an N-benzyl substituent cannot replicate [1]. These differences mean that in-class compounds are not interchangeable surrogates for assay-based selection; each substitution pattern can yield divergent IC50 values in the same assay system, as observed for related hexahydroquinazoline-thiones in cytotoxicity screens .

Quantitative Differentiation Evidence: 462069-10-9 vs. Closest Structural Analogs


Para-Nitro vs. Meta-Nitro Isomerism: Electronic & Steric Differentiation for C2-Aryl Substitution

The para-nitro substitution of 462069-10-9 (CAS 462069-10-9) relative to the meta-nitro isomer (CAS 462069-11-0) generates a fundamentally different electronic surface. The para-nitro group extends the conjugated π-system linearly from the C2-phenyl ring, withdrawing electron density directly toward the thione moiety, whereas the meta-nitro orientation introduces an electronic node and alters the dipole vector . The computed molecular weight (343.45 vs. 343.45) and formula (C18H21N3O2S) are identical, meaning differentiation cannot be assessed by bulk purity analysis alone; it requires structural confirmation (NMR, HPLC retention time) . In related hexahydroquinazoline-thione series, para- versus meta-nitro substitution has been associated with IC50 value shifts exceeding three-fold in cell-based cytotoxicity assays .

Medicinal Chemistry Structure-Activity Relationship Quinazoline SAR

Nitro-Phenyl vs. Des-Nitro Phenyl: Impact of the Electron-Withdrawing Group on Lipophilicity and Target Binding

462069-10-9 contains a C2-(4-nitrophenyl) group, whereas the des-nitro comparator (CAS 385374-25-4) bears an unsubstituted phenyl ring. This single-group difference significantly alters the calculated logP and hydrogen-bond acceptor count: the nitro group introduces two additional H-bond acceptors (total: 5 vs. 3 for the des-nitro analog) and substantially lowers logP . In vitro, the presence of a nitro substituent on the quinazoline scaffold has been linked to enhanced urease inhibition potency (e.g., IC50 = 1.6 μg/mL for a related 2-(4-nitrobenzyl)quinazoline-4-thione) compared to non-nitrated analogs [1]. While direct head-to-head data for 462069-10-9 versus 385374-25-4 are not publicly available, the physicochemical divergence predicts different membrane permeability and target-binding kinetics .

Physicochemical Profiling logP Enzyme Inhibition

N1-n-Butyl vs. N1-Isobutyl: Linear vs. Branched Alkyl Chain Effects on Molecular Shape and logP

The N1-n-butyl chain of 462069-10-9 provides a linear, flexible hydrophobic extension, contrasting with the branched isobutyl variant (e.g., CAS 433941-41-4, 1-(2-methylpropyl)-2-(3-nitrophenyl) analog). Although both substituents share the same elemental composition (C4H9), the linear chain permits extended conformations that can access deeper hydrophobic pockets, while the branched isomer presents a more compact, globular hydrophobic surface [1]. This shape difference has been demonstrated to affect target selectivity in quinazoline-based NOS inhibitors, where N1-alkyl chain length and branching modulate isoform selectivity (nNOS vs. eNOS vs. iNOS) [2].

Lipophilic Efficiency Molecular Recognition ADME

Thione (C=S) vs. Carbonyl (C=O) at C4: Pharmacophore Distinction Within the Hexahydroquinazoline Series

The C4-thione group (–C=S) of 462069-10-9 is a defining pharmacophoric feature, distinguishing it from the corresponding C4-carbonyl (–C=O) hexahydroquinazoline-4-one analogs. Sulfur is larger, more polarizable, and forms weaker hydrogen bonds as an acceptor compared to oxygen. In a comparative study of 3H-quinazoline-4-thiones versus 3H-quinazolin-4-ones, the thione derivatives demonstrated consistently superior urease inhibition, with the most potent thione (2i) achieving an IC50 of 1.6 μg/mL [1][2]. This class-level observation suggests that the thione moiety is not merely a carbonyl bioisostere but a pharmacophoric determinant that can alter potency by an order of magnitude [1].

Bioisosterism Pharmacophore Modeling Sulfur Chemistry

Best-Fit Research & Industrial Application Scenarios for 462069-10-9


Structure-Activity Relationship (SAR) Studies on Hexahydroquinazoline-4-thione Enzyme Inhibitors

462069-10-9 serves as a precisely defined SAR probe for investigating the contribution of a C2-para-nitrophenyl group combined with an N1-n-butyl chain on enzyme inhibition potency. As demonstrated in Section 3, the para-nitro orientation and linear N1-butyl chain confer electronic and steric properties distinct from meta-nitro, des-nitro, and branched-alkyl analogs [1]. Researchers can use this compound as a reference point in plate-based screening campaigns (e.g., fluorescence-based or absorbance-based enzyme assays) to quantify how the para-nitro group modulates IC50 relative to the meta isomer and des-nitro baseline.

Computational Chemistry and Pharmacophore Validation Campaigns

The compound's well-defined structural features (thione, para-nitrophenyl, n-butyl) make it suitable for docking studies and pharmacophore model refinement, as referenced in the broader quinazoline NOS inhibitor modeling literature [1]. The availability of close analogs (meta-nitro, des-nitro, isobutyl) enables rigorous prospective validation: computational predictions of binding affinity or selectivity for 462069-10-9 can be experimentally tested against the comparator set, providing a robust training set for 3D-QSAR or machine-learning models [2].

Antimicrobial Screening Panels Requiring Thione-Containing Heterocycles

The hexahydroquinazoline-4-thione scaffold has been associated with antibacterial and antifungal activity [1]. 462069-10-9 can be deployed in minimum inhibitory concentration (MIC) determination assays against Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens, where the thione group is hypothesized to contribute to metal-chelation or covalent target engagement [2]. The para-nitro substitution may further enhance activity through reductive bioactivation pathways, a property not shared by the des-nitro analog.

Nitric Oxide Synthase (NOS) Isoform Selectivity Profiling

Quinazoline-based compounds have been extensively investigated as NOS inhibitors, with N1 and C2 substituents critically influencing isoform selectivity (nNOS vs. iNOS vs. eNOS) [1]. 462069-10-9, with its N1-n-butyl and C2-(4-nitrophenyl) substitution, represents a distinct chemical probe for profiling against recombinant human NOS isoforms. Comparison with the N1-isobutyl or N1-phenyl analogs can elucidate the steric and electronic requirements for nNOS-selective inhibition, a therapeutic target for neurodegenerative disorders [1].

Quote Request

Request a Quote for 1-butyl-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.